o-Tolylmagnesium Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

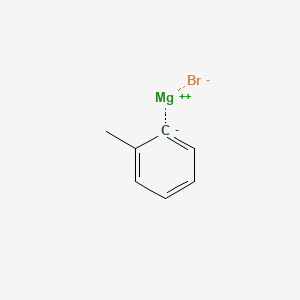

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQOOCGNXAQGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918613 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-31-0 | |

| Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Tolylmagnesium Bromide from 2-Bromotoluene

This guide provides a comprehensive overview of the synthesis of o-tolylmagnesium bromide, a vital Grignard reagent in organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Grignard reagents, organometallic compounds typically represented as RMgX, are fundamental building blocks in synthetic organic chemistry.[1][2] Discovered by Victor Grignard in 1900, these reagents are valued for their ability to form new carbon-carbon bonds, acting as potent nucleophiles.[3] this compound (C₇H₇BrMg), derived from 2-bromotoluene (B146081), is a specific aryl Grignard reagent.[4][5] It serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and biaryl compounds.[4][6][7] The synthesis involves the reaction of 2-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[2][4]

Reaction and Mechanism

The core of the synthesis is an oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromotoluene. This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbanion, stabilized by the magnesium halide.

Overall Reaction: CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr (2-Bromotoluene) + (Magnesium) → (this compound)

The reaction proceeds on the surface of the magnesium metal. It is highly exothermic and requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water to quench the reagent and form the corresponding alkane (toluene in this case).[4][8]

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction parameters for the synthesis of this compound. Yields for Grignard reactions can be high, often exceeding 80%, but are highly dependent on the purity of reagents and the strict exclusion of atmospheric moisture.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromotoluene | 1.0 equivalent | Must be anhydrous. |

| Magnesium Turnings | 1.1 - 1.5 equivalents | An excess of magnesium is used to ensure complete reaction and to compensate for any passivated surface. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 3-5 mL per mmol of 2-bromotoluene | Diethyl ether is also a common solvent, but THF is often preferred for aryl bromides. |

| Initiators | ||

| Iodine (I₂) | 1-2 small crystals | Used to activate the magnesium surface.[8][9] |

| 1,2-Dibromoethane or Ethyl Bromide | A few drops | Can be used to initiate the reaction if it is sluggish.[10][11] |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux (approx. 66°C for THF) | The reaction is exothermic; the addition rate of 2-bromotoluene is controlled to maintain a gentle reflux.[12] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with oxygen and moisture.[8][12] |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the consumption of most of the magnesium metal. |

| Typical Yield | 80 - 95% | Based on titration of the resulting Grignard solution. Specific yields for related Grignard preparations range from 63.6% to 98.5%.[10] |

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[12]

Apparatus:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet (for nitrogen or argon) and a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.[8][13]

Reagents:

-

Magnesium turnings

-

2-Bromotoluene (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Nitrogen or Argon gas (high purity)

Procedure:

-

Setup: Place the magnesium turnings into the flame-dried, three-necked flask. The apparatus is then purged with dry nitrogen or argon for several minutes to create an inert atmosphere.[10][12]

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add one or two small crystals of iodine. The iodine will react with the magnesium surface, activating it.[8][9] The disappearance of the characteristic purple/brown color of iodine is an indicator of activation.

-

Grignard Formation: Prepare a solution of 2-bromotoluene in anhydrous THF in the dropping funnel. Add a small aliquot (approx. 5-10%) of this solution to the magnesium suspension.

-

Maintaining Reflux: The reaction should initiate, indicated by a gentle bubbling and an increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.[12] Once initiated, add the remainder of the 2-bromotoluene solution dropwise at a rate that maintains a steady, gentle reflux of the solvent.[12] The exothermic nature of the reaction should sustain the reflux without external heating.

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting solution of this compound is usually a grayish-brown, slightly cloudy solution.

-

Use and Titration: The Grignard reagent is highly reactive and sensitive to moisture and air, so it is typically used immediately in the next synthetic step.[8] The concentration of the prepared reagent can be determined by titration before use.

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for this compound Synthesis.

Diagram 2: Chemical Transformation Pathway

This diagram shows the chemical structures and transformation from reactant to product.

Caption: Formation of this compound.

References

- 1. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. How do these interactions affect the properties of 2 - Bromotoluene? - Blog - Wanhongrun [zbwhr.com]

- 5. askfilo.com [askfilo.com]

- 6. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 7. This compound | 932-31-0 [chemicalbook.com]

- 8. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to o-Tolylmagnesium Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of o-tolylmagnesium bromide. It is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize Grignard reagents in their work.

Core Chemical Properties

This compound, an organomagnesium compound, is a prominent member of the Grignard reagent family. It is primarily used in organic synthesis as a nucleophilic source of the o-tolyl group.[1][2] Commercially, it is often available as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[3]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₇BrMg | [2][3] |

| Molecular Weight | 195.34 g/mol | [2][3] |

| CAS Number | 932-31-0 | [2][3] |

| Appearance | Typically a gray to brown solution in ether or THF. | [2] |

| Density | Approximately 1.013 g/mL (for a 2.0M solution in diethyl ether at 25°C) | [3] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran. | [2] |

| Flash Point | -40 °C (-40 °F) (for a solution in diethyl ether) | [3] |

Molecular Structure and the Schlenk Equilibrium

The structure of this compound in solution is more complex than the simple monomeric form, CH₃C₆H₄MgBr, might suggest. Like other Grignard reagents, it exists in a dynamic equilibrium known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4]

// Invisible node for the plus sign plus [label="+", shape=plaintext, fontcolor="#202124"];

// Edges to position the plus sign R2Mg -> plus [style=invis]; plus -> MgX2 [style=invis]; } . Caption: The Schlenk Equilibrium for this compound.

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[4] In diethyl ether, the equilibrium for arylmagnesium bromides generally favors the organomagnesium halide form (RMgX).[5] However, the presence of the various species in solution can affect the reactivity and the outcome of chemical reactions.

Reactivity and Applications

This compound is a strong nucleophile and a strong base. Its primary application is in the formation of carbon-carbon bonds. It readily reacts with a wide range of electrophiles, including:

-

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[6]

-

Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.[1]

-

Carbon Dioxide: To form carboxylic acids after acidic workup.

-

Nitriles: To form ketones after hydrolysis.

A notable application is in the synthesis of 2-methylbiphenyl (B165360) through a nickel-phosphine catalyzed cross-coupling reaction with chlorobenzene.[7] It is also used in the preparation of o-tolualdehyde by reaction with formylating agents like ethyl formate (B1220265) or N-methylformanilide.[1][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of this compound are provided below. These are representative procedures based on established methods for Grignard reagents.

Synthesis of this compound

This protocol describes the preparation of this compound from o-bromotoluene and magnesium turnings in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous diethyl ether

-

Iodine (a small crystal for initiation)

-

Standard laboratory glassware for air-sensitive reactions (e.g., three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine.

-

Reagent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Add a small amount of a solution of o-bromotoluene in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary.

-

Reaction: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent.

Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol outlines a general procedure for the reaction of this compound with an aldehyde to form a secondary alcohol.

Materials:

-

This compound solution (prepared as above)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve benzaldehyde in anhydrous diethyl ether.

-

Grignard Addition: Cool the benzaldehyde solution in an ice bath. Slowly add the this compound solution via a dropping funnel or syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. However, based on the known spectra of related aryl Grignard reagents and the principles of NMR and IR spectroscopy, the following characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group and the methyl protons. The chemical shifts of the aromatic protons ortho to the MgBr group would likely be shifted upfield compared to toluene (B28343) due to the electron-donating effect of the C-Mg bond.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the most notable feature would be the signal for the carbon atom directly bonded to the magnesium (ipso-carbon). This signal is expected to be significantly deshielded and may be broad. The chemical shifts of the other aromatic carbons would also be affected by the C-Mg bond.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| C-Mg | Highly deshielded, >160 ppm |

| Aromatic C-H | 110-140 ppm |

| Aromatic C-C | 120-150 ppm |

| -CH₃ | ~20 ppm |

Note: These are estimated ranges based on general principles and data for similar compounds.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be a useful tool for monitoring the formation of Grignard reagents.[11][12] The spectrum of this compound would be dominated by the characteristic vibrations of the aromatic ring. A key absorption would be the C-Mg stretching vibration, which for phenylmagnesium bromide appears in the range of 365-383 cm⁻¹.[12]

Safety and Handling

This compound is a highly reactive and hazardous substance that must be handled with appropriate safety precautions.

-

Reactivity with Water: It reacts violently with water and other protic solvents. All reactions must be carried out under strictly anhydrous conditions.

-

Flammability: Solutions in diethyl ether are extremely flammable. Work should be conducted in a well-ventilated fume hood, away from sources of ignition.

-

Corrosivity: It is corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Storage: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. db-thueringen.de [db-thueringen.de]

- 3. o-トリルマグネシウムブロミド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to o-Tolylmagnesium Bromide (CAS 932-31-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-tolylmagnesium bromide, a vital Grignard reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and provides established experimental procedures for its preparation and application in key chemical transformations.

Core Chemical Identity and Properties

This compound, with the CAS number 932-31-0, is an organometallic compound widely utilized as a nucleophilic source of the o-tolyl group.[1] It is typically supplied as a solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and appears as a gray to brown liquid.[2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 932-31-0 | [1] |

| Molecular Formula | C₇H₇BrMg | [1] |

| Molecular Weight | 195.34 g/mol | |

| Appearance | Gray to brown solution | [2] |

| Density | Approximately 1.013 g/mL at 25 °C (for a 2.0M solution in diethyl ether) | |

| Solubility | Soluble in ether and other organic solvents. Reacts violently with water. | |

| Melting Point | Not available (typically used in solution) | [2] |

| Boiling Point | Not available (typically used in solution) | [3] |

Structural Information

| Identifier | Value |

| Canonical SMILES | CC1=CC=CC=C1[Mg]Br |

| InChI | InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |

| InChIKey | DVXDIGKNJYSMFM-UHFFFAOYSA-M |

Safety and Handling

This compound is a reactive and hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water and other protic sources. It can cause severe skin burns and eye damage.[4]

Hazard Summary

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor. |

| Reactivity | Reacts violently with water, acids, and oxidizing agents. |

| Health | Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[4] |

Handling Precautions

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture and air.

-

Keep away from sources of ignition.

-

Ensure that all glassware and equipment are thoroughly dried before use.

Experimental Protocols

This compound is a cornerstone reagent for the introduction of the o-tolyl group in a variety of organic reactions. Below are detailed protocols for its preparation and a key application.

Preparation of this compound (Grignard Reagent)

This protocol describes the general procedure for the synthesis of a Grignard reagent, which can be adapted for this compound.

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the magnesium turnings.

-

Add a small portion of a solution of o-bromotoluene in the anhydrous solvent to the flask.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting gray to brown solution of this compound is ready for use.

Workflow for the preparation of this compound.

Synthesis of o-Tolualdehyde via Grignard Reaction with Ethyl Formate (B1220265)

This protocol outlines the synthesis of o-tolualdehyde using this compound and ethyl formate.

Materials:

-

This compound solution

-

Ethyl formate

-

Anhydrous diethyl ether or THF

-

Dilute acid (e.g., HCl or H₂SO₄) for workup

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of ethyl formate in the anhydrous solvent.

-

Cool the flask in an ice bath.

-

Slowly add the this compound solution to the cooled ethyl formate solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of dilute acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude o-tolualdehyde.

-

Purify the product by distillation under reduced pressure.

Experimental workflow for the synthesis of o-tolualdehyde.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in the synthesis of complex organic molecules.

Cross-Coupling Reactions

This Grignard reagent is utilized in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to form carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryls and other conjugated systems.

Synthesis of Aldehydes and Ketones

As demonstrated in the experimental protocol, the reaction of this compound with formates or other esters provides a straightforward route to aldehydes and ketones.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The nucleophilic nature of this compound makes it a key building block in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. For instance, it is used in the preparation of 4-(2-Methylphenyl)-4-oxobutanoic acid, a key intermediate for M1 muscarinic selective agonist AC-42 derivatives. It can also be used to prepare an iridium(I) mesityl complex, Ir(o-tolyl)(CO)(dppe).

Signaling Pathways and Biological Activity

As a synthetic organometallic reagent, this compound is not known to be involved in any biological signaling pathways. Its high reactivity, particularly with water, precludes its stability and function in biological systems. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. Its biological effects are primarily associated with its corrosive and toxic properties upon exposure.

Conclusion

This compound (CAS 932-31-0) is a powerful and widely used Grignard reagent in organic synthesis. Its ability to act as a potent nucleophile allows for the efficient formation of carbon-carbon bonds, making it an indispensable tool for researchers and professionals in drug development and chemical synthesis. Proper handling and adherence to strict safety protocols are paramount when working with this reactive compound. The experimental protocols provided herein offer a foundation for its preparation and application in common synthetic transformations.

References

An In-depth Technical Guide to o-Tolylmagnesium Bromide Solutions in THF vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of o-tolylmagnesium bromide solutions in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the nuances of these reagent solutions is critical for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes in research and drug development. This document details the physical and chemical properties, preparation, and reactivity of this compound in each solvent, supported by experimental protocols and quantitative data.

Core Concepts: The Schlenk Equilibrium and Solvent Effects

The composition of a Grignard reagent in solution is governed by the Schlenk equilibrium, a dynamic process where the organomagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium halide species.[1] The choice of solvent significantly influences the position of this equilibrium and the overall nature of the Grignard reagent.[1]

References

An In-depth Technical Guide to the Reactivity of o-Tolylmagnesium Bromide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylmagnesium bromide, an organometallic Grignard reagent, is a versatile and potent nucleophile utilized in the formation of carbon-carbon bonds in organic synthesis. Its reactivity is characterized by the nucleophilic attack of the tolyl group on a wide array of electrophilic centers. The presence of the ortho-methyl group introduces steric considerations that can influence reaction rates, yields, and in some cases, the stereochemical outcome of the reaction. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, including experimental protocols, quantitative data, and mechanistic insights.

Introduction

Grignard reagents, with the general formula RMgX, are fundamental tools in synthetic organic chemistry for the construction of complex molecular architectures. This compound (CH₃C₆H₄MgBr) is a prominent member of the aryl Grignard reagent family, valued for its ability to introduce the o-tolyl moiety. This guide will delve into the specific reactivity profile of this compound, with a focus on its interactions with key electrophilic functional groups. The steric hindrance imparted by the ortho-methyl group is a recurring theme that distinguishes its reactivity from that of other aryl Grignard reagents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromotoluene (B146081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond.

Experimental Protocol: Synthesis of this compound

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (argon or nitrogen) to ensure anhydrous conditions.

-

Reagents:

-

Magnesium turnings

-

2-Bromotoluene

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Place magnesium turnings and a crystal of iodine in the reaction flask.

-

Add a small amount of a solution of 2-bromotoluene in the anhydrous ether to the flask. The reaction is often initiated by gentle warming.

-

Once the reaction begins (indicated by a color change and/or bubbling), the remaining 2-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete conversion.

-

The resulting grey to brown solution of this compound is then used in subsequent reactions.

-

The following diagram illustrates the general workflow for the synthesis of a Grignard reagent.

An In-depth Technical Guide to the Formation of Grignard Reagents with o-Tolyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from sterically hindered aryl halides, such as ortho-tolyl (o-tolyl) halides, presents unique challenges due to the steric hindrance imposed by the ortho-substituent. This technical guide provides a comprehensive overview of the synthesis of o-tolylmagnesium halides, detailing optimized reaction conditions, comparative data for different o-tolyl halides, and troubleshooting strategies to overcome common hurdles. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling the efficient and high-yield preparation of these valuable organometallic intermediates.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of an organic halide with magnesium metal in an ethereal solvent is the most common method for their preparation.[2] However, the formation of Grignard reagents from sterically hindered substrates, such as o-tolyl halides, can be challenging. The ortho-methyl group impedes the approach of the aryl halide to the magnesium surface, often leading to slow initiation, low yields, and an increased propensity for side reactions like Wurtz coupling.[3]

This guide provides a detailed examination of the factors influencing the formation of o-tolylmagnesium chloride, bromide, and iodide, offering practical guidance for their successful synthesis.

Factors Influencing the Formation of o-Tolyl Grignard Reagents

Several key parameters must be carefully controlled to achieve efficient formation of o-tolyl Grignard reagents. These include the choice of halide, solvent, magnesium activation method, and reaction temperature.

Choice of o-Tolyl Halide

The reactivity of the carbon-halogen bond significantly impacts the ease of Grignard reagent formation, following the general trend: I > Br > Cl.[4]

-

o-Tolyl Iodide: Due to the weaker C-I bond, o-tolyl iodide is the most reactive of the three halides. This generally leads to easier initiation of the Grignard reaction. However, the higher reactivity can also increase the likelihood of side reactions, such as Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl halide.

-

o-Tolyl Bromide: This is often the reagent of choice, offering a good balance between reactivity and stability. It is reactive enough to form the Grignard reagent under reasonable conditions but is generally less prone to Wurtz coupling than the iodide.

-

o-Tolyl Chloride: The C-Cl bond is the strongest, making o-tolyl chloride the least reactive. Consequently, its conversion to the Grignard reagent is the most challenging, often requiring more forcing conditions, such as higher temperatures and the use of activators. However, the resulting o-tolylmagnesium chloride is typically more stable.[5]

Solvent Selection

The choice of solvent is critical for stabilizing the Grignard reagent and facilitating its formation. Anhydrous ethereal solvents are essential, as Grignard reagents are highly reactive towards protic solvents like water and alcohols.[2]

-

Tetrahydrofuran (THF): THF is generally the preferred solvent for preparing Grignard reagents from less reactive aryl halides, including o-tolyl halides. Its higher solvating power compared to diethyl ether helps to stabilize the Grignard reagent and can facilitate the reaction.[5]

-

Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, diethyl ether may be less effective for the formation of o-tolyl Grignard reagents due to the lower reactivity of the starting halides.

Magnesium Activation

A crucial step in initiating the Grignard reaction is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide which must be removed or disrupted to expose the reactive metal surface.[6] Several methods can be employed:

-

Chemical Activation:

-

Iodine (I₂): A small crystal of iodine is commonly used as an initiator. It is believed to react with the magnesium surface, creating reactive sites.[7]

-

1,2-Dibromoethane (DBE): This highly reactive alkyl halide readily reacts with magnesium to generate magnesium bromide and ethylene (B1197577) gas, which helps to clean the magnesium surface.[6] The "entrainment method" involves a preliminary reaction with a small amount of DBE to activate the magnesium before adding the o-tolyl halide.[8]

-

Diisobutylaluminum Hydride (DIBAL-H): For particularly challenging substrates, DIBAL-H can be an effective activating agent.[9]

-

-

Mechanical Activation:

-

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly enhance the reactivity and yield of Grignard reagents formed from sterically hindered or less reactive aryl halides.[9] LiCl helps to break down the dimeric or polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.

Reaction Temperature

Temperature control is vital for a successful Grignard reaction.

-

Initiation: Gentle warming may be necessary to initiate the reaction, especially with the less reactive o-tolyl chloride.

-

Propagation: The formation of the Grignard reagent is an exothermic process. Once initiated, the reaction may need to be cooled to maintain a controlled rate and prevent side reactions. For o-tolyl chloride, maintaining a temperature of around 80-85°C has been reported to give high yields in a continuous process.[11]

-

Side Reactions: Higher temperatures can increase the rate of Wurtz coupling.[3] Therefore, a balance must be struck between a temperature high enough to promote the desired reaction and low enough to minimize side product formation.

Quantitative Data on o-Tolyl Grignard Reagent Formation

Quantitative data on the formation of o-tolyl Grignard reagents is crucial for optimizing reaction conditions and predicting yields. The following table summarizes available data from the literature.

| o-Tolyl Halide | Solvent | Initiator/Activator | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| o-Chlorotoluene | THF | Ethyl bromide, Iodine | Reflux | ~1 hour addition, 2 hours reflux | 83 | [5] |

| o-Chlorotoluene | THF | Iodine | 80 - 85 | Continuous flow | 97.8 | [11] |

| p-Chlorotoluene | THF/Toluene | Iodine | Reflux | Not specified | 94.8 | [12] |

| p-Tolylmagnesium Bromide | THF | None | Room Temperature | ~3 hours | ~90 | [13][14] |

Note: Data for p-tolyl halides is included for comparative purposes.

Experimental Protocols

The following are general experimental protocols for the preparation of o-tolyl Grignard reagents. It is crucial that all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for the Preparation of o-Tolylmagnesium Bromide

This protocol is adapted from procedures for similar aryl Grignard reagents.[13]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing calcium chloride or silica (B1680970) gel), and a dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of inert gas.

-

Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small amount of anhydrous THF to just cover the magnesium.

-

Reagent Addition: In the dropping funnel, prepare a solution of o-bromotoluene (1.0 equivalent) in anhydrous THF. Add a small portion of the o-bromotoluene solution to the magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. A successful initiation is indicated by the disappearance of the iodine color, bubbling, and an increase in temperature.

-

Reaction Progression: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-3 hours to ensure complete reaction. The resulting grey to brownish solution is the this compound reagent.

Protocol for the Preparation of o-Tolylmagnesium Chloride

This protocol is based on a patented procedure.[5]

-

Apparatus Setup: Follow the same setup as for this compound.

-

Magnesium and Initiator: Place magnesium turnings (1.0 g atom equivalent) in the flask. Add a small amount of an initiator, such as a few drops of ethyl bromide and a small crystal of iodine.

-

Reagent Addition: Prepare a solution of o-chlorotoluene (1.0 mole equivalent) in anhydrous THF (3.0 mole equivalents). Add a small portion of this solution to the flask to initiate the reaction.

-

Reaction Progression: Once the reaction begins, add the rest of the o-chlorotoluene/THF mixture slowly while stirring. The reaction may become exothermic and require cooling to maintain control.

-

Completion: After the addition is complete, continue to heat the reaction mixture at reflux for approximately two hours.

Troubleshooting

The formation of Grignard reagents from o-tolyl halides can be prone to several issues. The following troubleshooting guide addresses common problems and offers potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface- Low reactivity of the halide | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous.- Use a fresh bottle of magnesium turnings.- Activate the magnesium using iodine, 1,2-dibromoethane, or sonication.- Gently warm the reaction mixture.- For o-tolyl chloride, consider using "Turbo-Grignard" conditions (add anhydrous LiCl). |

| Low yield of Grignard reagent | - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Quenching by moisture or acidic impurities | - Increase reaction time or temperature.- Add the o-tolyl halide solution slowly to the magnesium suspension to minimize high local concentrations.- Ensure all reagents are pure and dry. |

| Formation of significant Wurtz coupling byproduct (o,o'-bitolyl) | - High local concentration of o-tolyl halide- High reaction temperature | - Use slow, dropwise addition of the halide.- Maintain a controlled, moderate temperature.- Consider using a more dilute solution of the o-tolyl halide. |

Visualizations

Signaling Pathway of Grignard Reagent Formation

Caption: Mechanism of o-tolyl Grignard reagent formation.

Experimental Workflow for o-Tolyl Grignard Synthesis

Caption: General workflow for o-tolyl Grignard synthesis.

Troubleshooting Logic for Grignard Reaction Initiation

Caption: Decision tree for troubleshooting Grignard initiation.

Conclusion

The successful formation of Grignard reagents from o-tolyl halides is readily achievable with careful attention to experimental parameters. The steric hindrance of the ortho-methyl group necessitates the use of appropriate solvents like THF, effective magnesium activation techniques, and controlled reaction temperatures. While o-tolyl chloride is the least reactive, its conversion to the Grignard reagent can be accomplished in high yield under optimized conditions. o-Tolyl bromide generally offers a good compromise between reactivity and ease of handling. By following the protocols and troubleshooting guidance provided in this technical guide, researchers can reliably prepare these valuable sterically hindered Grignard reagents for their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN104497026A - Production equipment and preparation technology for o-chlorotoluene Grignard reagent - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Appearance of o-Tolylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance of o-tolylmagnesium bromide solution, a vital Grignard reagent in organic synthesis. This document consolidates information from chemical suppliers, safety data sheets, and established laboratory protocols to offer a detailed description for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound (C₇H₇BrMg) is an organomagnesium compound valued for its role in forming carbon-carbon bonds. It is almost exclusively handled as a solution in an ethereal solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), due to its high reactivity and instability in its pure form.

General Appearance

Solutions of this compound are consistently described as liquids ranging in color from gray to brown.[1] Some suppliers also characterize the color as yellow to brown. The solution's appearance can vary from clear to hazy and may develop turbidity or a precipitate upon standing, particularly in colder conditions.[1] This precipitation is often attributed to the complex nature of the Schlenk equilibrium in solution.

The appearance of the solution is a key indicator of the Grignard reagent's quality. A significant deviation from the typical color range or the presence of excessive solids may suggest decomposition or contamination.

Quantitative Data

The following table summarizes the key quantitative data for commercially available this compound solutions.

| Property | Value | Solvent | Source |

| Concentration | 2.0 M | Diethyl Ether | Sigma-Aldrich |

| ~0.9 M (ca. 17%) | Tetrahydrofuran | TCI Chemicals | |

| Density | 1.013 g/mL at 25 °C | Diethyl Ether | Sigma-Aldrich |

| Molecular Formula | C₇H₇BrMg | - | Multiple |

| Molecular Weight | 195.34 g/mol | - | Multiple |

Experimental Protocol for Synthesis

While this compound is commercially available, it can also be prepared in the laboratory. The following is a representative protocol for its synthesis from o-bromotoluene and magnesium metal, based on general procedures for aryl Grignard reagents.

Materials and Equipment

-

o-Bromotoluene (freshly distilled)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure

-

Preparation of Apparatus: Assemble the flame-dried glassware, including the round-bottom flask containing a magnetic stir bar and magnesium turnings, a reflux condenser, and an addition funnel. Ensure the entire system is under an inert atmosphere to exclude moisture and oxygen.

-

Initiation: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine helps to activate the magnesium surface.

-

Preparation of o-Bromotoluene Solution: In the addition funnel, prepare a solution of o-bromotoluene in anhydrous diethyl ether or THF.

-

Reaction Initiation: Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like iodine. The start of the reaction is visually indicated by the disappearance of the iodine color and the appearance of a slight turbidity or cloudiness in the solution.[2] Bubbles may also be observed forming on the surface of the magnesium.

-

Addition of o-Bromotoluene: Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.

-

Completion and Final Appearance: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The final solution of this compound will typically appear as a gray to brown, possibly cloudy, liquid. The appearance is sometimes described as resembling "dirty dishwater," which is characteristic of many Grignard reagents.

Visual Representations

Synthesis of this compound

The following diagram illustrates the synthetic pathway for the preparation of this compound from o-bromotoluene and magnesium in an ether solvent.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis described in the experimental protocol is depicted in the diagram below.

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to the Solubility of o-Tolylmagnesium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of o-tolylmagnesium bromide (2-methylphenylmagnesium bromide), a crucial Grignard reagent in organic synthesis. The selection of an appropriate solvent is paramount for the successful formation, stability, and reactivity of this organometallic compound, directly impacting reaction yields and safety profiles. This document consolidates available solubility data, outlines key factors influencing solubility, and provides detailed experimental protocols for its synthesis and concentration determination.

Factors Influencing Solubility

The solubility of Grignard reagents like this compound is not a simple dissolution process. It is governed by a complex interplay of chemical equilibria and solvation effects, primarily the Schlenk Equilibrium and the coordinating ability of the solvent.

The Schlenk Equilibrium:

In solution, Grignard reagents exist in a dynamic equilibrium between the organomagnesium halide (RMgX) and its disproportionation products: the dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).[1][2]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent, temperature, and the nature of the organic group (R) and halide (X).[1] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they coordinate to the magnesium center, stabilizing the monomeric RMgX species in solution.[3] This coordination prevents the precipitation of insoluble magnesium halides, thereby enhancing the overall solubility of the Grignard reagent.[1][3]

Solvent Properties:

-

Lewis Basicity: Ethers act as Lewis bases, donating lone pairs of electrons from their oxygen atoms to the electron-deficient magnesium center.[3] This solvation is critical for dissolving the Grignard reagent. THF is generally a better solvating agent than diethyl ether because its oxygen atom is more sterically accessible, leading to stronger complexation.[4]

-

Polarity and Dielectric Constant: The polarity of the solvent enhances the reactivity and solubility of the organometallic species.[3]

-

"Green" Solvents: While THF is a highly effective solvent, alternatives like 2-Methyltetrahydrofuran (MTHF) are gaining traction due to their improved safety profiles and origin from renewable resources.[5] For some Grignard reagents, MTHF has been reported to offer superior solubility compared to THF.[5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in readily available literature. Solubility is more commonly expressed as the stable concentration at which the reagent is commercially sold or used in specific synthetic procedures. The data below is compiled from commercial supplier information and typical reaction concentrations.

| Solvent | Formula | Typical Concentration (mol/L) | Comments |

| Tetrahydrofuran | C₄H₈O | ~0.9 M[6][7] | THF is an excellent solvent, forming stable solutions. It is often preferred for its ability to dissolve a wide range of Grignard reagents.[4] |

| Diethyl Ether | (C₂H₅)₂O | ~2.0 M[8][9] | Diethyl ether is a traditional and effective solvent for Grignard reagent formation and use.[3] Solutions can sometimes form precipitates, especially in cold conditions, due to shifts in the Schlenk equilibrium.[6] |

| 2-Methyltetrahydrofuran | C₅H₁₀O | Data not specified, but generally high | MTHF is noted to provide solubility often greater than THF for many Grignard reagents, simplifying transport and allowing for higher reaction concentrations.[5] |

| Toluene (B28343) / Ether Mixtures | C₇H₈ / (C₂H₅)₂O | Variable | Grignard reagents can be prepared in hydrocarbon solvents like toluene with a catalytic or sub-stoichiometric amount of an ether.[10] In these systems, the soluble species is a complex, while magnesium halides tend to precipitate, driving the Schlenk equilibrium to the right.[10] |

Note: The concentrations listed represent common, stable solutions and are a practical measure of the reagent's solubility under typical laboratory conditions. Precipitates may form in these solutions upon standing or at low temperatures, representing species that have exceeded their solubility limit due to shifts in the complex Schlenk equilibrium.[2][6]

Visualized Workflows and Equilibria

The following diagrams, generated using Graphviz, illustrate the key processes and relationships discussed in this guide.

Caption: The Schlenk Equilibrium in ethereal solvents.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for determining Grignard reagent concentration by iodine titration.

Experimental Protocols

Handling of Grignard reagents requires stringent anhydrous and anaerobic conditions. All glassware should be rigorously dried (flame-dried or oven-dried at >120°C), and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[11][12]

This protocol describes a general laboratory-scale preparation.

Apparatus:

-

Three-neck round-bottom flask, flame-dried.

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂).

-

Pressure-equalizing addition funnel.

-

Magnetic stirrer and stir bar.

-

Inert gas (N₂ or Ar) inlet.

Reagents:

-

Magnesium turnings.

-

2-Bromotoluene (o-bromotoluene), anhydrous.

-

Anhydrous diethyl ether or THF.

-

Iodine crystal (for activation, if needed).

Procedure:

-

Setup: Assemble the flame-dried glassware while still warm and cool under a stream of inert gas. Place the magnesium turnings in the flask.

-

Reagent Preparation: In the addition funnel, prepare a solution of o-bromotoluene in a portion of the anhydrous solvent. Add enough additional solvent to the reaction flask to cover the magnesium turnings.

-

Initiation: Add a small amount (approx. 10%) of the o-bromotoluene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a slight cloudiness.[11] If it fails to start, add one small crystal of iodine or gently warm the flask with a heat gun.[11][12]

-

Addition: Once the reaction has started, add the remaining o-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle, steady reflux.[13] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

-

Completion: After the addition is complete, continue to stir the mixture. The reaction is typically finished when most of the magnesium metal has been consumed, and the solution appears as a characteristic grayish-brown mixture. The resulting solution should be used promptly.

The concentration of active Grignard reagent is best determined by titration, as the yield is never perfectly quantitative. The method of Knochel using iodine is common and reliable.[11][14]

Apparatus:

-

Flame-dried vial with a magnetic stir bar and septum.

-

1.00 mL syringe.

-

Ice bath.

Reagents:

-

Iodine (I₂), accurately weighed.

-

Anhydrous THF.

-

Lithium chloride (LiCl).

-

The prepared this compound solution.

Procedure:

-

Prepare Titrant: In a flame-dried vial under inert gas, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[14] The LiCl helps solubilize the magnesium halide byproducts. The solution will be dark brown.

-

Setup: Cool the iodine solution to 0°C in an ice bath.

-

Titration: Using a 1.00 mL syringe, slowly add the prepared this compound solution dropwise to the vigorously stirred iodine solution.

-

Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[11] Record the volume of Grignard reagent added.

-

Calculation:

-

Moles of I₂ = Mass of I₂ / Molar Mass of I₂ (253.8 g/mol )

-

The stoichiometry of the reaction is 1:1 (RMgX + I₂ → RI + MgXI). Therefore, Moles of Grignard = Moles of I₂.

-

Molarity (mol/L) = Moles of Grignard / Volume of Grignard solution added (in Liters).

-

For accuracy, the titration should be repeated, and the results averaged.[14]

-

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ijarse.com [ijarse.com]

- 6. This compound | 932-31-0 | TCI AMERICA [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound, 2M solution in diethyl ether, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. odp.library.tamu.edu [odp.library.tamu.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

o-Tolylmagnesium Bromide: A Comprehensive Technical Guide to its Application as a Nucleophilic Aryl Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylmagnesium bromide, an organomagnesium halide, is a versatile and highly reactive Grignard reagent extensively utilized in organic synthesis as a potent nucleophilic source of the o-tolyl group. This technical guide provides an in-depth overview of its chemical properties, preparation, and diverse applications, with a particular focus on its role in the formation of carbon-carbon bonds through reactions with various electrophiles. Detailed experimental protocols for key reactions, including Kumada cross-coupling and nucleophilic additions to carbonyl compounds, are presented alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide incorporates visual representations of reaction mechanisms and experimental workflows to provide a clear and comprehensive understanding of the practical application of this compound in modern synthetic chemistry.

Introduction

Grignard reagents, discovered by Victor Grignard in 1900, are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1] Among these, this compound (CH₃C₆H₄MgBr) stands out as a valuable reagent for introducing the sterically hindered o-tolyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and materials science.[2][3] Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing for efficient bond formation with a variety of electrophilic partners.[2] This guide will delve into the technical aspects of utilizing this compound as a nucleophilic aryl source.

Physicochemical Properties and Safety Information

This compound is typically supplied as a solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain its stability and reactivity.[2][4]

Table 1: Physicochemical Properties of this compound [2][5]

| Property | Value |

| Chemical Formula | C₇H₇BrMg |

| Molecular Weight | 195.34 g/mol |

| Appearance | Typically a gray to brown solution |

| Solubility | Soluble in ethereal solvents (diethyl ether, THF) |

| CAS Number | 932-31-0 |

Safety Precautions: this compound is a highly flammable and corrosive substance that reacts violently with water and protic solvents. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Preparation of this compound

The standard method for preparing this compound involves the reaction of o-bromotoluene with magnesium metal turnings in an anhydrous ethereal solvent.[6]

Experimental Protocol: Preparation of this compound

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Assemble the dry glassware and flush the system with an inert gas.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

Add a small portion of the o-bromotoluene solution in the anhydrous solvent to the flask.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

The resulting gray-to-brown solution of this compound is ready for use.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. o-トリルマグネシウムブロミド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 3. Manufacturers of this compound solution 2.0 M in diethyl ether, CAS 932-31-0, T 1512, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. rsc.org [rsc.org]

- 5. 邻甲苯基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes and Protocols: o-Tolylmagnesium Bromide in Kumada Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kumada cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed independently by the groups of Kumada and Corriu in 1972, this reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, most commonly nickel or palladium.[1][2][3] o-Tolylmagnesium bromide, a readily accessible Grignard reagent, serves as a valuable building block in the synthesis of sterically hindered biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

These application notes provide a comprehensive overview of the use of this compound in Kumada cross-coupling reactions, including detailed experimental protocols, a summary of reaction conditions and yields, and a discussion of the reaction mechanisms.

Catalytic Systems and Mechanisms

The catalytic cycle of the Kumada coupling is well-established and proceeds through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Both nickel and palladium catalysts are effective for these transformations, with the choice of catalyst and ligands often influencing the reaction's efficiency and substrate scope.

Palladium-Catalyzed Kumada Coupling:

The generally accepted mechanism for the palladium-catalyzed Kumada coupling begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species to form a palladium(II) intermediate. This is followed by transmetalation with the Grignard reagent, in this case, this compound, to generate a diorganopalladium(II) complex. Finally, reductive elimination from this complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[3]

Caption: Palladium-catalyzed Kumada cross-coupling cycle.

Nickel-Catalyzed Kumada Coupling:

Nickel catalysts are also highly effective for Kumada couplings and are often favored for their lower cost and ability to activate less reactive aryl chlorides.[1] The mechanism is analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) catalytic intermediates.[1] Some studies also suggest the involvement of Ni(I)/Ni(III) catalytic cycles, particularly with certain ligands and substrates.[4]

Caption: Nickel-catalyzed Kumada cross-coupling cycle.

Data Presentation

The following tables summarize the results of Kumada cross-coupling reactions using this compound with various aryl electrophiles and catalytic systems.

Table 1: Palladium-Catalyzed Cross-Coupling of this compound

| Entry | Aryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Naphthyl tosylate | Pd(P(o-tol)₃)₂ (1) | Josiphos-type ligand (1) | Toluene | RT | 4 | 99 | [5] |

Table 2: Nickel-Catalyzed Cross-Coupling of this compound

| Entry | Alkyl Halide | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromooctane | NiCl₂(dme) (5) | 1,3-Butadiene | THF | 0 | 10 | 92 (GC) | [6] |

Table 3: Iron-Catalyzed Cross-Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloroanisole | FeCl₃ (5) | None | THF/NMP | RT | 24 | Very Poor | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a general procedure for the synthesis of aryl Grignard reagents.[8]

Caption: Workflow for this compound preparation.

Materials:

-

Magnesium turnings

-

2-Bromotoluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (optional, for initiation)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under a stream of argon.

-

Add a small crystal of iodine (if needed to initiate the reaction).

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous THF.

-

Add a small portion of the 2-bromotoluene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating with a heat gun may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

Cool the resulting dark solution of this compound to room temperature. The Grignard reagent is now ready for use in the subsequent cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Kumada Coupling of this compound with 2-Naphthyl Tosylate[5]

Caption: Experimental workflow for a Pd-catalyzed Kumada coupling.

Materials:

-

2-Naphthyl tosylate

-

This compound solution in THF

-

Pd(P(o-tol)₃)₂

-

Josiphos-type ligand

-

Toluene, anhydrous

-

1.0 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Into a small vial, place Pd(P(o-tol)₃)₂ (0.010 mmol), the Josiphos-type ligand (0.010 mmol), and 2-naphthyl tosylate (1.00 mmol).

-

Dissolve the solids in 3 mL of toluene.

-

With a syringe, add the solution of this compound (1.0 mmol) in THF to the well-stirred solution at room temperature.

-

Close the vial and stir the solution at room temperature for 4 hours.

-

After the reaction is complete, hydrolyze the mixture with 1.0 M HCl.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(o-tolyl)naphthalene.

Conclusion

This compound is a highly effective reagent in Kumada cross-coupling reactions for the synthesis of biaryl compounds, particularly those with steric hindrance around the newly formed C-C bond. The choice of catalyst, whether palladium, nickel, or another transition metal, along with the appropriate ligands and reaction conditions, can be tailored to achieve high yields and selectivity for a variety of substrates. The detailed protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The versatility and efficiency of the Kumada coupling make it a valuable transformation in the toolkit of organic chemists in both academic and industrial settings.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Kumada Coupling [organic-chemistry.org]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04572E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Synthesis of Biaryl Compounds Using o-Tolylmagnesium Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where these structures are prevalent. The Kumada-Tamao-Corriu cross-coupling reaction, a powerful method for carbon-carbon bond formation, provides a direct and efficient route to these valuable compounds. This application note details the use of o-tolylmagnesium bromide as a key Grignard reagent in nickel-, palladium-, and iron-catalyzed cross-coupling reactions for the synthesis of a variety of biaryl compounds. Special attention is given to providing detailed experimental protocols and a comprehensive summary of reaction outcomes to aid researchers in the practical application of this methodology.

Reaction Principle

The core of this synthetic approach is the Kumada coupling reaction, which involves the reaction of a Grignard reagent (R-MgX) with an organic halide (R'-X) in the presence of a transition metal catalyst, typically nickel or palladium. The generally accepted catalytic cycle involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation of the aryl group from the Grignard reagent to the metal center, and reductive elimination to form the biaryl product and regenerate the active catalyst.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from established procedures for the synthesis of analogous Grignard reagents.[1]

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (optional, as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine can be added to activate the magnesium surface.

-

Initiation: A small amount of a solution of o-bromotoluene (1.0 equivalent) in anhydrous THF is added to the magnesium turnings. The reaction can be gently warmed with a heat gun to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle refluxing.

-

Addition: The remaining solution of o-bromotoluene in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of this compound is then cooled to room temperature and is ready for use in subsequent coupling reactions.

Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Chloride

This protocol is based on a patented procedure for the synthesis of 2-methylbiphenyl.

Materials:

-

This compound solution in THF (from Protocol 1)

-

Aryl chloride (e.g., Chlorobenzene)

-

Anhydrous nickel(II) halide (e.g., NiCl₂)

-

Triarylphosphine ligand (e.g., Triphenylphosphine)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the anhydrous nickel(II) halide (e.g., 1-5 mol%) and the triarylphosphine ligand (e.g., 1-5 mol%) are dissolved in anhydrous THF.

-

Reactant Addition: The aryl chloride (1.0 equivalent) is added to the catalyst mixture.

-

Grignard Addition: The freshly prepared solution of this compound (1.1-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Protocol 3: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Tosylate

This protocol is based on a reported procedure for the coupling of Grignard reagents with aryl tosylates.[2]

Materials:

-

This compound solution in THF (from Protocol 1)

-

Aryl tosylate (e.g., 2-Naphthyltosylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (if required by the catalyst)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst System: In a Schlenk flask under an inert atmosphere, the palladium catalyst (e.g., 1-3 mol%) and any necessary ligand are dissolved in the anhydrous solvent.

-

Reactant Addition: The aryl tosylate (1.0 equivalent) is added to the catalyst solution.

-